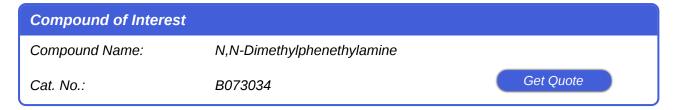


Technical Guide: Synthesis of N,NDimethylphenethylamine from Phenethylamine via Eschweiler-Clarke Reaction

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For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylphenethylamine (N,N-DMPEA) is a substituted phenethylamine alkaloid of significant interest in pharmacological and neuroscience research.[1][2] It serves as a crucial reference standard for studying trace amine-associated receptors (TAARs), particularly TAAR1, which modulates monoaminergic systems.[1] This guide provides an in-depth technical overview of a reliable and high-yield method for synthesizing **N,N-Dimethylphenethylamine** from its primary amine precursor, phenethylamine. The primary focus is the Eschweiler-Clarke reaction, a classic and efficient method for the exhaustive methylation of primary amines.[3][4]

Synthesis Pathway Overview

The conversion of phenethylamine to **N,N-Dimethylphenethylamine** is a reductive amination process. While several synthetic routes exist, including alkylation with methyl halides or reductive amination of phenylacetaldehyde, the Eschweiler-Clarke reaction remains a preferred laboratory method.[5] It offers the distinct advantage of avoiding the formation of quaternary ammonium salts, which can occur with other alkylating agents, thus simplifying purification.[3]

The overall reaction is as follows:



 $C_6H_5CH_2CH_2NH_2 + 2 CH_2O + 2 HCOOH \rightarrow C_6H_5CH_2CH_2N(CH_3)_2 + 2 CO_2 + 2 H_2O$

This one-pot reaction uses an excess of formaldehyde as the methylating agent and formic acid as the reducing agent.[4][7]

Reaction Mechanism

The Eschweiler-Clarke reaction proceeds through a two-stage methylation process. The mechanism is outlined below:

- First Methylation:
 - Iminium Ion Formation: The primary amine (phenethylamine) performs a nucleophilic attack on formaldehyde, forming a hemiaminal intermediate. This intermediate readily dehydrates to form a Schiff base, which is protonated to an electrophilic iminium ion.[4][6]
 - Hydride Reduction: Formic acid serves as a hydride donor. The formate ion transfers a
 hydride to the iminium ion, reducing it to the secondary amine, N-methylphenethylamine.
 This step is irreversible due to the concurrent release of carbon dioxide gas.[3][8]
- Second Methylation:
 - Tertiary Amine Formation: The resulting N-methylphenethylamine, being a secondary amine, undergoes the same reaction sequence again.[7] It reacts with a second molecule of formaldehyde to form a new iminium ion.
 - Final Reduction: A second molecule of formic acid reduces this iminium ion to the final tertiary amine product, N,N-Dimethylphenethylamine.[6] The reaction ceases at the tertiary amine stage because the product lacks a proton on the nitrogen, making the formation of another iminium ion impossible.[3]

Quantitative Data Summary

The following tables summarize the quantitative parameters for the synthesis, based on the established protocol from Organic Syntheses.[5]

Table 1: Reagent Specifications



| Reagent | Formula | Molar Mass (g/mol) | Moles | Amount Used | Role |
|-------------------------------|----------------------------------|-------------------------|-------|----------------|--------------------------------|
| β- Phenylethyl amine | C ₈ H ₁₁ N | 121.18 | 0.2 | 24.2 g | Substrate |
| Formic Acid (90%) | НСООН | 46.03 | ~1.0 | 51.2 g | Reducing Agent / Solvent |
| Formaldehyd e (37% aq.) | CH ₂ O | 30.03 | ~0.6 | 45 mL | Methylating Agent |
| Hydrochloric Acid (4 N) | HCI | 36.46 | - | 100 mL | Workup (Acidification) |
| Sodium Hydroxide (18 N) | NaOH | 40.00 | - | 50 mL | Workup (Basification) |
| Benzene | C ₆ H ₆ | 78.11 | - | 2 x 30 mL | Extraction Solvent |

| Potassium Carbonate | K_2CO_3 | 138.21 | - | 10 g | Drying Agent |

Table 2: Reaction Conditions and Yield

| Parameter | Value | | |
|-----------------------|--------------------|--|--|
| Reaction Temperature | 95–100 °C | | |
| Reaction Time | 8 hours | | |
| Product Boiling Point | 97–98 °C @ 22 mmHg | | |
| Theoretical Yield | 29.85 g | | |
| Actual Yield | 22.0–24.7 g | | |

| Percent Yield | 74-83% |



Experimental Protocol

This protocol is adapted from the peer-reviewed procedure published in Organic Syntheses, Coll. Vol. 3, p. 723 (1955).[5][9]

5.1 Materials and Equipment

- 500 mL round-bottomed flask
- Reflux condenser
- Oil bath with heating and stirring capabilities
- · Separatory funnel
- Apparatus for distillation under reduced pressure (e.g., Claisen flask)
- · Standard laboratory glassware

5.2 Procedure

- Initial Reaction Setup: In a 500 mL round-bottomed flask, add 51.2 g (1.0 mole) of 90% formic acid. Cool the flask in running water.[5]
- Addition of Amine: Slowly add 24.2 g (0.2 mole) of β-phenylethylamine to the cooled formic acid.[5]
- Addition of Formaldehyde: To the resulting clear solution, add 45 mL (0.6 mole) of 37% formaldehyde solution and a boiling stone.
- Heating and Reflux: Attach a reflux condenser and place the flask in an oil bath preheated to 90–100 °C. A vigorous evolution of carbon dioxide will commence within 2-3 minutes.[9]
- Reaction Control: Once gas evolution begins, remove the flask from the heat until the reaction subsides (approximately 15–20 minutes). Then, return the flask to the oil bath and maintain the temperature at 95–100 °C for 8 hours.[5]



- Workup Acidification: After 8 hours, cool the solution. Add 100 mL of 4 N hydrochloric acid and evaporate the solution to dryness using a rotary evaporator or water bath under reduced pressure.[9]
- Workup Basification and Extraction: Dissolve the resulting pale yellow residue in 60–75 mL of water. Liberate the free base by adding 50 mL of 18 N sodium hydroxide solution. The organic product will form an upper layer.[5]
- Separation: Transfer the mixture to a separatory funnel and separate the upper organic phase. Extract the lower aqueous phase with two 30 mL portions of benzene.[5]
- Drying: Combine the initial organic layer with the benzene extracts and dry the solution over 10 g of anhydrous granular potassium carbonate.[5]
- Purification: Filter the dried solution into a 125 mL Claisen flask. First, distill off the benzene under slightly reduced pressure. Then, lower the pressure further and collect the product,
 N,N-Dimethylphenethylamine, which distills at 97–98 °C / 22 mmHg. The final product is a colorless liquid.[5][9]

Conclusion

The Eschweiler-Clarke reaction provides a robust and high-yield pathway for the synthesis of **N,N-Dimethylphenethylamine** from phenethylamine. The procedure detailed herein, validated by its inclusion in Organic Syntheses, is straightforward, avoids the formation of quaternary byproducts, and results in a high-purity product after a standard workup and vacuum distillation. This makes it an ideal method for laboratory-scale production for research and development purposes.

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